molecular formula C7H11N3 B8755217 N2,6-dimethylpyridine-2,5-diamine

N2,6-dimethylpyridine-2,5-diamine

Cat. No.: B8755217
M. Wt: 137.18 g/mol
InChI Key: NDKKDSSZGOJEIB-UHFFFAOYSA-N
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Description

N2,6-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative featuring two amine groups at positions 2 and 5 of the aromatic ring, along with methyl substituents at positions 2 (on the nitrogen atom) and 6 (on the carbon atom). While direct literature on this specific compound is sparse, its structural analogs provide insights into its likely behavior.

Pyridine diamines are typically synthesized via nucleophilic substitution or reductive amination. For example, Schiff base intermediates (as seen in dihydropyridine systems) can undergo cyclization under thermal conditions to form substituted pyridines . However, the exact synthetic route for this compound remains undocumented in the provided evidence.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-N,6-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C7H11N3/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

NDKKDSSZGOJEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N2,6-Dimethylpyridine-2,5-diamine serves as a vital building block in organic synthesis. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in various catalytic processes. The compound can participate in several types of reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to yield secondary amines, making it useful in synthesizing more complex molecules.

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Potential : Preliminary investigations indicate that it may interact with biological targets involved in cancer progression, warranting further exploration in therapeutic contexts.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for creating novel therapeutic agents targeting various diseases.

Industrial Applications

This compound finds utility in several industrial applications:

  • Dyes and Pigments Production : The compound is used as an intermediate in synthesizing dyes and pigments due to its vibrant color properties.
  • Specialty Chemicals : It is employed in producing specialty chemicals that require specific functional groups for enhanced performance.

Case Study 1: Coordination Chemistry

In a study examining the coordination properties of this compound with transition metals, researchers found that it forms stable complexes that exhibit catalytic activity in organic transformations. These findings underscore the compound's role as an effective ligand in catalysis.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound demonstrated significant inhibitory effects against several pathogenic bacteria. The study utilized disc diffusion methods to assess efficacy compared to standard antibiotics, revealing promising results that suggest further development into therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Properties of N2,6-Dimethylpyridine-2,5-Diamine and Related Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound N-Me (position 2), Me (position 6), NH₂ (positions 2,5) C₇H₁₂N₄ 150 (theoretical) Hypothesized enhanced solubility due to methyl groups; potential for coordination via amine groups.
2,6-Dimethoxypyridine-3,5-diamine HCl OMe (positions 2,6), NH₂ (positions 3,5) C₇H₁₂ClN₃O₂ 205.64 Hydrochloride salt; methoxy groups increase electron density, affecting reactivity .
4-Methylpyridine-2,6-diamine Me (position 4), NH₂ (positions 2,6) C₆H₉N₃ 123.16 Symmetrical substitution; used in coordination polymers .
Pyridine-3,5-diamine NH₂ (positions 3,5) C₅H₇N₃ 109.13 High reactivity in electrophilic substitution; precursor to heterocyclic frameworks .

Substituent Effects on Reactivity

  • Electron-Donating Groups : Methyl (Me) and methoxy (OMe) substituents enhance the electron density of the pyridine ring, increasing susceptibility to electrophilic attack. For instance, 2,6-dimethoxypyridine-3,5-diamine’s OMe groups stabilize positive charges during reactions .
  • In contrast, pyridine-3,5-diamine (amines at 3,5) shows symmetrical reactivity, often forming fused heterocycles .

Q & A

Q. What are the optimal synthetic pathways for N2,6-dimethylpyridine-2,5-diamine, and how can reaction yields be improved?

Synthesis of aromatic diamines like this compound often involves nucleophilic substitution or condensation reactions. For structurally analogous compounds (e.g., substituted dihydropyridines), Hantzsch reactions under reflux with ammonium acetate, aldehydes, and diketones in ethanol or DMF are common . Yield optimization may require adjusting solvent polarity, temperature gradients (e.g., 60–100°C), and stoichiometric ratios. Purity should be monitored via TLC and confirmed via IR and NMR spectroscopy (e.g., characteristic N-H stretches at ~3320 cm⁻¹ and aromatic C-H bends at ~694 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

While direct stability data for this compound is limited, aromatic diamines generally require storage in dry, airtight containers under inert atmospheres (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture, heat (>25°C), and incompatible materials (e.g., strong acids/bases). Use PPE (gloves, lab coats) and chemical-resistant suits during handling, as recommended for structurally similar amines .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.34 ppm for CH₃), aromatic protons (δ ~7.06–8.37 ppm), and NH₂ signals (δ ~5.85 ppm) .
  • IR Spectroscopy : Detect N-H stretches (~3320 cm⁻¹) and C=O/C-N vibrations (~1665–1356 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z ~556–558 for related compounds) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for biological activity?

Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, dihydropyridine derivatives show pharmacological activity when substituents enhance electron delocalization or hydrogen-bonding capacity . Molecular docking studies with enzymes (e.g., kinases) can prioritize synthetic targets. Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Q. How should researchers resolve contradictions in reported biological activity data for diaminopyridine derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments across multiple labs.
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis.
  • Control Standardization : Include reference compounds (e.g., known kinase inhibitors) in bioassays .

Q. What strategies are effective for analyzing degradation products of this compound under oxidative stress?

Accelerated stability studies (e.g., exposure to H₂O₂ or UV light) paired with LC-MS can identify degradation pathways. For related amines, common byproducts include quinone-like oxidation products or dimerized species. Quantify degradation kinetics using Arrhenius plots to predict shelf-life under varying conditions .

Data Contradiction Analysis Table

Reported Issue Potential Causes Resolution Method
Variable bioactivityImpurities, solvent effectsHPLC purification; solvent standardization
Discrepant NMR shiftsTautomerism or pH-dependent protonationNMR in deuterated DMSO or CDCl₃; pH adjustment
Inconsistent thermal stabilityMoisture absorption or oxygen exposureKarl Fischer titration; inert storage conditions

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